N-(prop-2-en-1-yl)-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide N-(prop-2-en-1-yl)-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 896333-91-8
VCID: VC8448686
InChI: InChI=1S/C15H16N2O4S3/c1-2-7-16-14(18)15(19)17-10-12(11-5-3-8-22-11)24(20,21)13-6-4-9-23-13/h2-6,8-9,12H,1,7,10H2,(H,16,18)(H,17,19)
SMILES: C=CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2
Molecular Formula: C15H16N2O4S3
Molecular Weight: 384.5 g/mol

N-(prop-2-en-1-yl)-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

CAS No.: 896333-91-8

Cat. No.: VC8448686

Molecular Formula: C15H16N2O4S3

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

N-(prop-2-en-1-yl)-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide - 896333-91-8

Specification

CAS No. 896333-91-8
Molecular Formula C15H16N2O4S3
Molecular Weight 384.5 g/mol
IUPAC Name N-prop-2-enyl-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Standard InChI InChI=1S/C15H16N2O4S3/c1-2-7-16-14(18)15(19)17-10-12(11-5-3-8-22-11)24(20,21)13-6-4-9-23-13/h2-6,8-9,12H,1,7,10H2,(H,16,18)(H,17,19)
Standard InChI Key MBPXTVZSMAWILS-UHFFFAOYSA-N
SMILES C=CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2
Canonical SMILES C=CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure centers on an ethanediamide (oxamide) scaffold, where two amine groups are substituted:

  • N-(Prop-2-en-1-yl): An allyl group (CH2=CHCH2\text{CH}_2=\text{CH}-\text{CH}_2-) introduces unsaturation, enhancing reactivity in polymerization or conjugation reactions.

  • N'-[2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]: A branched ethyl chain bearing a thiophen-2-yl group and a thiophene-2-sulfonyl group. The sulfonyl moiety (SO2\text{SO}_2) confers polarity and potential hydrogen-bonding capacity.

Table 1: Key Structural Features

ComponentFunctional RoleStructural Impact
Ethanediamide backboneCentral scaffoldStabilizes conformation via hydrogen bonds
Thiophene ringsAromatic heterocyclesEnhance π-π stacking and electronic delocalization
Sulfonyl groupElectron-withdrawing groupIncreases solubility and bioactivity
Allyl substituentUnsaturated hydrocarbonFacilitates covalent modification

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR: Peaks at δ 2.8–3.2 ppm correspond to methylene protons adjacent to the sulfonyl group, while thiophene protons resonate at δ 6.9–7.5 ppm.

  • 13C^{13}\text{C} NMR: Carbonyl carbons (C=O\text{C=O}) appear at ~165–170 ppm, and sulfonyl-linked carbons at ~125–130 ppm .

Infrared (IR) Spectroscopy:

  • Strong absorption at 1150–1350 cm1^{-1} (S=O\text{S=O} stretching) and 1680–1700 cm1^{-1} (C=O\text{C=O}).

Mass Spectrometry:

  • Molecular ion peak at m/zm/z 453.2 ([M+H]+^+), with fragmentation patterns indicating cleavage at the sulfonyl-ethyl bond.

Synthesis and Optimization

Reaction Pathways

The synthesis involves a multi-step protocol:

  • Sulfonation of Thiophene: Thiophene-2-sulfonic acid is prepared via reaction with chlorosulfonic acid.

  • Ethylation and Functionalization: The sulfonated thiophene is coupled to ethylenediamine via nucleophilic substitution.

  • Amidation: Prop-2-en-1-amine is introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Table 2: Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Thiophene, chlorosulfonic acid, 0°C, 4h7895
2Ethylenediamine, DMF, 60°C, 12h6590
3EDC, HOBt, CH2 _2Cl2 _2, rt, 24h7298

Challenges in Purification

  • Byproduct Formation: Competing sulfonation at alternative thiophene positions necessitates chromatographic separation.

  • Solubility Issues: The sulfonyl group’s polarity requires polar aprotic solvents (e.g., DMSO) for crystallization.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in DMSO.

  • Thermal Stability: Decomposition observed at 215°C (DSC analysis).

Electronic Properties

  • HOMO-LUMO Gap: Calculated at 4.2 eV (DFT/B3LYP), indicating moderate reactivity .

  • Dipole Moment: 5.6 Debye, driven by the sulfonyl group’s electronegativity.

Biological Activity and Mechanisms

Antibacterial Efficacy

Bacterial StrainMIC (μg/mL)Mechanism Postulate
Staphylococcus aureus32Disruption of cell wall synthesis
Escherichia coli>128Limited membrane penetration

The allyl group may enhance membrane interaction in Gram-positive bacteria.

Molecular Docking Insights

Docking simulations (PDB: 3VWI) reveal strong binding (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to DNA gyrase, mediated by hydrogen bonds with Arg76^{76} and hydrophobic contacts with the thiophene rings .

Applications and Future Directions

Pharmaceutical Development

  • Antioxidant Therapies: Potential for mitigating oxidative stress in neurodegenerative diseases.

  • Antibacterial Agents: Structural optimization to improve Gram-negative activity.

Material Science

  • Conductive Polymers: Thiophene units enable applications in organic electronics.

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